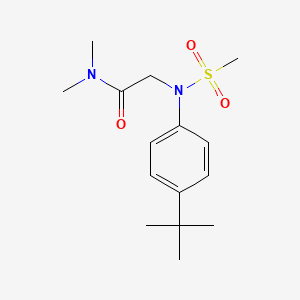![molecular formula C14H16F3NO B4767844 4-methyl-1-[3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B4767844.png)
4-methyl-1-[3-(trifluoromethyl)benzoyl]piperidine
Übersicht
Beschreibung
4-methyl-1-[3-(trifluoromethyl)benzoyl]piperidine, also known as TFMP, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology.
Wirkmechanismus
The exact mechanism of action of 4-methyl-1-[3-(trifluoromethyl)benzoyl]piperidine is not fully understood, but it is believed to exert its pharmacological effects by modulating the activity of ion channels and receptors in the central nervous system. Specifically, this compound has been shown to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability and inhibition. This compound has also been reported to inhibit the activity of voltage-gated sodium channels, which play a critical role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects in various animal models. Studies have reported that this compound can reduce pain and inflammation, improve cognitive function, and protect against neuronal damage. This compound has also been shown to induce sedation and hypnosis in animals, suggesting that it may have potential applications as a sedative or anesthetic agent.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-1-[3-(trifluoromethyl)benzoyl]piperidine has several advantages for use in lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. This compound is also highly pure and stable, ensuring consistent results across experiments. However, this compound has some limitations, including its low solubility in water and limited selectivity for specific ion channels and receptors. These limitations may restrict its use in certain experimental settings.
Zukünftige Richtungen
Future research on 4-methyl-1-[3-(trifluoromethyl)benzoyl]piperidine should focus on elucidating its mechanism of action and identifying its specific targets in the central nervous system. Further studies are also needed to investigate the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases and pain management. Additionally, the development of novel analogs of this compound with improved selectivity and potency may lead to the discovery of new drugs with enhanced pharmacological properties.
Wissenschaftliche Forschungsanwendungen
4-methyl-1-[3-(trifluoromethyl)benzoyl]piperidine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit potent antinociceptive and anti-inflammatory properties, making it a promising candidate for the development of novel analgesic and anti-inflammatory drugs. This compound has also shown potential as a neuroprotective agent, with studies suggesting that it may have therapeutic benefits in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(4-methylpiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO/c1-10-5-7-18(8-6-10)13(19)11-3-2-4-12(9-11)14(15,16)17/h2-4,9-10H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJJDZWRHQEBHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(4-fluorophenoxy)acetyl]amino}benzamide](/img/structure/B4767761.png)
![2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-N-phenylacetamide](/img/structure/B4767764.png)
![N-(2,4-dichlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4767773.png)

![isopropyl 6-bromo-2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B4767783.png)
![N-butyl-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4767797.png)
![N-[4-(acetylamino)phenyl]-4-ethoxy-3-methylbenzamide](/img/structure/B4767812.png)
![N-(2,3-dimethylphenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4767815.png)
![N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-3-butoxybenzamide](/img/structure/B4767819.png)



![4-(2-cyano-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxo-1-propen-1-yl)-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B4767860.png)
